N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenyl group and a fluorophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide typically involves the reaction of 2-bromophenylamine with 4-fluorophenoxyacetic acid. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature or slightly elevated temperatures for several hours.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Yields carboxylic acid and amine.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-(4-chlorophenoxy)acetamide
- N-(2-bromophenyl)-2-(4-methylphenoxy)acetamide
- N-(2-bromophenyl)-2-(4-nitrophenoxy)acetamide
Uniqueness
N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. The specific electronic and steric effects imparted by these substituents can make this compound particularly interesting for research and development.
Properties
CAS No. |
611185-57-0 |
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Molecular Formula |
C14H11BrFNO2 |
Molecular Weight |
324.14 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
InChI Key |
QICFARFYRBBISR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
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